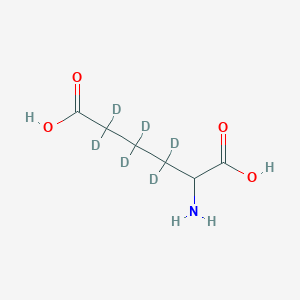

Aminoadipic acid-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

167.19 g/mol |

IUPAC Name |

5-amino-2,2,3,3,4,4-hexadeuteriohexanedioic acid |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2 |

InChI Key |

OYIFNHCXNCRBQI-NMFSSPJFSA-N |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Aminoadipic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of deuterated Aminoadipic acid (Aminoadipic acid-d6). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. Herein, we present available data on isotopic purity from various suppliers, detail the common experimental protocols for its determination, and illustrate its relevance in metabolic pathways.

Introduction

Aminoadipic acid, an intermediate in the metabolism of the essential amino acid lysine (B10760008), is a molecule of significant interest in biomedical research. Its deuterated analogue, this compound, serves as a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry.[1] The utility of this compound is intrinsically linked to its isotopic purity—the degree to which the intended deuterium (B1214612) atoms have replaced hydrogen atoms at specific molecular positions. High isotopic purity is crucial for the accuracy and sensitivity of experimental results.

Data on Isotopic Purity

The isotopic purity of commercially available this compound can vary between suppliers and even between different batches from the same supplier. It is imperative for researchers to consult the Certificate of Analysis (CoA) for lot-specific data. Below is a summary of publicly available data.

| Supplier | Product Name | Isotopic Purity (%) | Notes |

| MedChemExpress | This compound | 96.99 | Purity value is provided on the product webpage.[1] |

| Cambridge Isotope Laboratories, Inc. | DL-2-Aminoadipic acid (2,5,5-D₃, 98%) | 98 | This is a d3 isotopologue, not d6. |

| Santa Cruz Biotechnology | rac α-Aminoadipic Acid-d6 (Major) | Not specified | Refer to Certificate of Analysis for lot-specific data.[2] |

| LGC Standards | rac Alpha-Aminoadipic Acid-d6 (Major) | Not specified | Certificate of Analysis provides lot-specific data.[3] |

| Clinivex | rac Alpha-Aminoadipic Acid-d6 (Major) | Not specified | Recommended to consult the Certificate of Analysis.[4] |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry-Based Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing isotopic enrichment.

Principle: These methods separate the analyte of interest from other components in a sample, and then measure the mass-to-charge ratio (m/z) of the ionized molecules. The presence of deuterium atoms increases the mass of the molecule, allowing for the differentiation and quantification of deuterated and non-deuterated species.

Generalized LC-MS/MS Protocol for Amino Acid Analysis:

-

Sample Preparation: A known concentration of the sample containing this compound is prepared. For complex matrices like plasma, a protein precipitation step using an agent like sulfosalicylic acid is often employed.[5]

-

Internal Standard: A suitable internal standard is added to the sample. For the analysis of aminoadipic acid, a stable isotope-labeled analog is the ideal choice.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system. A column with appropriate chemistry (e.g., HILIC for polar compounds like amino acids) is used to separate Aminoadipic acid from other sample components.[5]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in a mode that allows for the detection and quantification of the different isotopologues of Aminoadipic acid (i.e., molecules with varying numbers of deuterium atoms).

-

Data Analysis: The relative intensities of the ion signals corresponding to the fully deuterated (d6), partially deuterated (d1-d5), and non-deuterated (d0) forms of Aminoadipic acid are measured. The isotopic purity is calculated based on the ratio of the desired isotopologue to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium incorporation and to quantify the isotopic enrichment.

Principle: ¹H NMR (Proton NMR) can be used to detect the residual protons in a deuterated molecule. By comparing the integral of the signals from these residual protons to a known internal standard, the degree of deuteration can be determined. ²H NMR (Deuterium NMR) directly detects the deuterium nuclei, and the resulting spectrum can confirm the presence and location of the deuterium atoms.[6]

Generalized NMR Protocol for Isotopic Purity:

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O). A known quantity of an internal standard with a distinct NMR signal is added.

-

¹H NMR Analysis: A high-resolution ¹H NMR spectrum is acquired. The signals corresponding to the residual protons on the carbon backbone of Aminoadipic acid are identified and integrated. The ratio of these integrals to the integral of the internal standard is used to calculate the percentage of non-deuterated species.

-

²H NMR Analysis: A ²H NMR spectrum is acquired to confirm the presence of deuterium at the expected positions.

Metabolic Pathway of Aminoadipic Acid

Aminoadipic acid is a key intermediate in the degradation pathway of lysine. Understanding this pathway is crucial for researchers using this compound as a tracer to study lysine metabolism.

Caption: Simplified pathway of lysine degradation to Acetyl-CoA.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of isotopic purity of this compound.

Caption: General workflow for determining the isotopic purity of this compound.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the reliability of research findings. This technical guide has summarized the currently available data on its purity, outlined the standard analytical methods for its determination, and provided context for its use in metabolic research. It is strongly recommended that researchers always refer to the lot-specific Certificate of Analysis provided by the supplier to obtain the most accurate and detailed information regarding the isotopic purity of the material they are using. As analytical techniques continue to advance, more precise and detailed characterization of such stable isotope-labeled compounds will further enhance their utility in scientific discovery.

References

A Technical Guide to the Synthesis and Purification of Deuterated Aminoadipic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated aminoadipic acid. Given the rising importance of deuterated compounds in mechanistic studies and as metabolic tracers, this document outlines plausible synthetic routes, detailed experimental protocols, purification strategies, and expected quantitative outcomes. The information presented herein is curated for professionals in the fields of chemical synthesis, drug discovery, and metabolic research.

Introduction

Deuterated aminoadipic acid is a stable isotope-labeled analog of α-aminoadipic acid, a key intermediate in the metabolism of lysine (B10760008) in many organisms. Its application in research is primarily as an internal standard for mass spectrometry-based quantification of endogenous aminoadipic acid and as a tracer to elucidate the flux through the lysine degradation and biosynthesis pathways. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, facilitating its detection and differentiation from the unlabeled endogenous counterpart without interfering with biological processes.

This guide details a potential synthetic pathway starting from L-lysine, followed by a proposed deuteration method at the α-carbon, and concludes with purification and analytical techniques.

Synthesis of L-α-Aminoadipic Acid

A plausible and documented route to L-α-aminoadipic acid begins with the readily available amino acid, L-lysine. This multi-step synthesis involves the conversion of the ε-amino group of lysine into a carboxylic acid.

Experimental Protocol: Synthesis of L-α-Aminoadipic Acid from L-Lysine

This protocol is adapted from established literature procedures for the conversion of L-lysine to L-α-aminoadipic acid.

Step 1: Protection of the α-Amino Group The α-amino group of L-lysine is first protected to ensure regioselective reaction at the ε-amino group. A common protecting group is benzyloxycarbonyl (Cbz).

-

Materials: L-lysine hydrochloride, sodium bicarbonate, benzyl (B1604629) chloroformate, dioxane, water.

-

Procedure:

-

Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise while vigorously stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the solution to precipitate the Nα-Cbz-L-lysine.

-

Filter, wash with cold water, and dry the product.

-

Step 2: Conversion of the ε-Amino Group to a Nitrile The protected lysine is then converted to the corresponding nitrile.

-

Materials: Nα-Cbz-L-lysine, sodium hypochlorite (B82951), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Procedure:

-

The Nα-Cbz-L-lysine is oxidized with sodium hypochlorite to form an N,N-dichloro derivative.

-

This intermediate is then dehydrohalogenated using DBU to yield the nitrile, Nα-Cbz-2-amino-5-cyanopentanoic acid.

-

Step 3: Hydrolysis of the Nitrile and Deprotection The final step involves the hydrolysis of the nitrile to a carboxylic acid and the removal of the Cbz protecting group.

-

Materials: Nα-Cbz-2-amino-5-cyanopentanoic acid, hydrochloric acid.

-

Procedure:

-

Reflux the nitrile intermediate with 4 N HCl. This simultaneously hydrolyzes the cyano group to a carboxylic acid and cleaves the Cbz protecting group.

-

After the reaction is complete, the solution is concentrated to yield L-α-aminoadipic acid hydrochloride.

-

The free amino acid can be obtained by adjusting the pH to its isoelectric point.

-

α-Deuteration of L-α-Aminoadipic Acid

Direct deuteration at the α-carbon of amino acids can be achieved through various methods, often involving H-D exchange in a deuterated solvent under acidic or basic conditions, or through biocatalytic approaches. A common chemical method involves racemization and H-D exchange, which would necessitate a subsequent chiral resolution step if enantiopurity is required.

Proposed Experimental Protocol: α-Deuteration via Acid-Catalyzed H-D Exchange

This proposed protocol is based on general methods for the α-deuteration of amino acids.[1][2]

-

Materials: L-α-aminoadipic acid, acetic acid-d4, benzaldehyde, D2O.

-

Procedure:

-

Suspend L-α-aminoadipic acid in a mixture of acetic acid-d4 and a catalytic amount of benzaldehyde.

-

Heat the mixture under reflux for a specified period to facilitate the formation of a Schiff base intermediate, which promotes H-D exchange at the α-position.

-

After the exchange period, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting product will be racemic α-deuterated aminoadipic acid.

-

Note: This method leads to racemization. For enantiomerically pure L-α-[α-D]-aminoadipic acid, a subsequent chiral separation step would be necessary.

Purification of Deuterated Aminoadipic Acid

Purification is critical to remove unreacted starting materials, byproducts, and to isolate the desired deuterated amino acid with high purity. A combination of ion-exchange chromatography and crystallization is often effective.

Experimental Protocol: Purification by Ion-Exchange Chromatography

-

Materials: Crude deuterated aminoadipic acid, strong cation exchange resin (e.g., Dowex-50), ammonia (B1221849) solution, acetic acid.

-

Procedure:

-

Dissolve the crude product in water and adjust the pH to be acidic.

-

Load the solution onto a column packed with a strong cation exchange resin (H+ form).

-

Wash the column with deionized water to remove anionic and neutral impurities.

-

Elute the aminoadipic acid using a gradient of aqueous ammonia.

-

Collect the fractions containing the amino acid, as identified by a suitable method (e.g., ninhydrin (B49086) test).

-

Pool the relevant fractions and remove the solvent under reduced pressure.

-

Experimental Protocol: Purification by Crystallization

-

Materials: Purified deuterated aminoadipic acid from ion-exchange, ethanol (B145695) or acetone (B3395972).

-

Procedure:

-

Dissolve the aminoadipic acid in a minimal amount of hot water.

-

Slowly add a miscible organic solvent such as ethanol or acetone until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

Quantitative Data

Table 1: Estimated Yields for the Synthesis of L-α-Aminoadipic Acid

| Step | Product | Starting Material | Estimated Yield (%) |

| 1 | Nα-Cbz-L-lysine | L-lysine | 85-95 |

| 2 | Nα-Cbz-2-amino-5-cyanopentanoic acid | Nα-Cbz-L-lysine | 70-80 |

| 3 | L-α-Aminoadipic acid | Nα-Cbz-2-amino-5-cyanopentanoic acid | 80-90 |

| Overall | L-α-Aminoadipic acid | L-lysine | ~50-65 |

Table 2: Estimated Purity and Isotopic Enrichment for Deuterated Aminoadipic Acid

| Parameter | Method | Expected Value |

| Chemical Purity | HPLC, NMR | >98% |

| Isotopic Enrichment (α-deuteration) | Mass Spectrometry, NMR | >95% D |

| Enantiomeric Purity (after resolution) | Chiral HPLC | >99% ee |

Visualizations

Lysine Degradation Pathway

The following diagram illustrates the metabolic pathway for lysine degradation, highlighting the position of α-aminoadipic acid as a key intermediate.

Caption: Lysine degradation pathway via saccharopine.

Experimental Workflow for Synthesis and Purification

This workflow diagram outlines the key stages in the production of deuterated aminoadipic acid.

Caption: Workflow for deuterated aminoadipic acid.

Analytical Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the chemical structure and assess the degree of deuteration by observing the disappearance or reduction of the signal corresponding to the α-proton.

-

²H NMR can be used to directly observe the incorporated deuterium.

-

¹³C NMR provides confirmation of the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry is essential to confirm the exact mass of the deuterated molecule and to calculate the isotopic enrichment by comparing the intensities of the molecular ions of the labeled and unlabeled species.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase or ion-exchange HPLC is used to determine the chemical purity of the final product.

-

Chiral HPLC is necessary to determine the enantiomeric purity if a chiral resolution step is performed.

-

Conclusion

This technical guide provides a framework for the synthesis and purification of deuterated aminoadipic acid, a valuable tool for metabolic research. While the presented protocols for deuteration are based on established methods for other amino acids and may require optimization for this specific target, the overall strategy is robust and founded on well-documented chemical principles. The successful synthesis and purification of deuterated aminoadipic acid will enable more precise and detailed investigations into lysine metabolism and its role in health and disease.

References

An In-depth Technical Guide to Aminoadipic acid-d6: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Aminoadipic acid-d6, a deuterated stable isotope-labeled compound. It details its role as an internal standard in quantitative analyses and its place within key metabolic pathways.

Core Chemical and Physical Properties

This compound is a deuterated form of α-Aminoadipic acid, an intermediate in the metabolism of the essential amino acid, lysine (B10760008).[1][2] Its primary application in research is as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[2]

Table 1: General Properties of this compound

| Property | Value | References |

| IUPAC Name | 2-Aminohexanedioic acid-d6 | [3][4] |

| Synonyms | (±)-α-Aminoadipic Acid-d6, DL-α-Aminoadipic Acid-d6 | [3][4] |

| Molecular Formula | C₆H₅D₆NO₄ | [3] |

| Molecular Weight | 167.19 g/mol | [3] |

| CAS Number | 2509058-79-9 | [2] |

| Unlabeled CAS | 542-32-5 | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (Isotopic) |

Table 2: Physicochemical Data

| Property | Value | Notes | References |

| Melting Point | 196 - 202 °C (decomposes) | Data for the non-deuterated DL-form. | [1] |

| Solubility | Water: Slightly soluble (2.2 mg/mL) 1M HCl: Soluble (50 mg/mL) | Data for the non-deuterated form. | |

| Storage | Store at 4°C, protected from light. For long-term storage in solvent, use -80°C (up to 6 months) or -20°C (up to 1 month). | [4] |

Experimental Protocols

The most common application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accurate quantification of endogenous α-Aminoadipic acid in biological matrices like plasma or serum.[2]

This protocol outlines a typical workflow for determining the concentration of α-Aminoadipic acid.

1. Preparation of Standards and Internal Standard:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled α-Aminoadipic acid and a separate 1 mg/mL stock solution of this compound (Internal Standard, IS) in a suitable solvent (e.g., 0.1 M HCl).

-

Calibration Standards: Create a series of calibration standards by spiking the unlabeled α-Aminoadipic acid stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range relevant to expected physiological levels.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the precipitation solvent (e.g., acetonitrile). This solution will be used for sample processing.

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To a 50 µL aliquot of each sample, add 200 µL of the internal standard working solution (containing this compound in acetonitrile).

-

Vortex each sample vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Use a column suitable for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Develop a gradient elution method that provides good retention and peak shape for α-Aminoadipic acid.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive mode (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

α-Aminoadipic acid (Analyte): Q1: m/z 162.1 → Q3: m/z 98.1 (example transition, must be optimized).[5]

-

This compound (IS): Q1: m/z 168.2 → Q3: m/z 104.1 (example transition, must be optimized based on the d6 labeling pattern).

-

-

Optimize instrument parameters such as collision energy and declustering potential for both analyte and IS transitions.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of α-Aminoadipic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Visual diagrams help clarify the role of Aminoadipic acid in biological systems and its application in experimental settings.

α-Aminoadipic acid is a key intermediate in the degradation of lysine in mammals. The pathway primarily occurs in the mitochondria of liver cells.[6]

Caption: Simplified pathway of L-Lysine degradation via the α-Aminoadipic acid intermediate.

The following diagram illustrates the logical flow of a quantitative bioanalytical experiment using a stable isotope-labeled internal standard.

Caption: Workflow for quantification of an analyte using a stable isotope-labeled internal standard.

References

- 1. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 4. clinivex.com [clinivex.com]

- 5. researchgate.net [researchgate.net]

- 6. Review of Lysine Metabolism with a Focus on Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminoadipic Acid-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aminoadipic acid-d6, a deuterated form of α-aminoadipic acid, an important intermediate in lysine (B10760008) metabolism. This document details its molecular properties, its role in biochemical pathways, and its application in quantitative bioanalysis. Detailed experimental protocols for its use and synthesis are also provided, along with a visualization of its metabolic context.

Core Molecular and Physical Data

This compound is a stable isotope-labeled version of α-aminoadipic acid, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of α-aminoadipic acid in biological samples.[1][2]

| Property | Value | Reference |

| Molecular Formula | C6H5D6NO4 | [3][4][5][6] |

| Molecular Weight | 167.19 g/mol | [3][4][5][6] |

| Synonyms | 2-Aminohexanedioic Acid-d6, (±)-α-Aminoadipic Acid-d6, 2-Aminoadipate-d6, DL-α-Aminoadipic Acid-d6 | [3][4] |

| Biochemical Role | Intermediate in lysine metabolism, biomarker for diabetes risk.[7] | [1][7] |

The Role of α-Aminoadipic Acid in Lysine Metabolism

α-Aminoadipic acid is a key metabolite in the degradation and synthesis of the essential amino acid lysine.[5][7] In mammals, lysine is primarily catabolized through the saccharopine pathway in the mitochondria.[8][9] This pathway converts lysine into α-aminoadipic acid, which is then further metabolized to α-ketoadipate and ultimately enters the tricarboxylic acid (TCA) cycle for energy production.[8] In some fungi and certain other organisms, the reverse of this pathway, known as the α-aminoadipate pathway, is responsible for the biosynthesis of lysine.[7][8]

Recent metabolomics studies have identified α-aminoadipic acid as a potential biomarker for predicting the risk of developing type 2 diabetes.[1] Elevated levels of α-aminoadipic acid have been associated with an increased future risk of the disease.[1]

References

- 1. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 2. researchgate.net [researchgate.net]

- 3. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

A Technical Guide to Sourcing and Utilizing Aminoadipic Acid-d6 for Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available Aminoadipic acid-d6, a deuterated stable isotope-labeled internal standard crucial for a wide range of research applications, particularly in mass spectrometry-based quantitative analysis. This document details the specifications from various suppliers, outlines experimental protocols for its use, and presents key concepts through illustrative diagrams.

Commercial Availability and Specifications

This compound is offered by several reputable suppliers catering to the research community. While specific product details can fluctuate, this section summarizes the available quantitative data to facilitate informed purchasing decisions.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Sizes |

| MedChemExpress | This compound | HY-113328S1 | >95% | Not specified | 1 mg, 5 mg, 10 mg |

| Santa Cruz Biotechnology | rac α-Aminoadipic Acid-d6 (Major) | sc-219972A | >98% | Not specified | 1 mg, 5 mg |

| Clinivex | rac Alpha-Aminoadipic Acid-d6 (Major) | RCLS2L103574 | Not specified | Not specified | Inquire for sizes |

| LGC Standards | rac Alpha-Aminoadipic Acid-d6 (Major) | TRC-A623502-1MG | Not specified | Not specified | 1 mg, 10 mg |

Note: Purity and isotopic enrichment are critical parameters for internal standards. It is highly recommended to request a Certificate of Analysis (CoA) from the supplier for lot-specific data before purchase.

Experimental Protocols: Utilizing this compound as an Internal Standard

The primary application of this compound is as an internal standard (IS) in quantitative mass spectrometry (MS) analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The IS is added at a known concentration to both calibration standards and unknown samples to correct for variations in sample preparation and instrument response.

General Protocol for Amino Acid Analysis in Biological Matrices using LC-MS/MS

This protocol provides a general framework. Optimization of specific parameters will be required for different sample types and instrumentation.

1. Sample Preparation:

-

Protein Precipitation: For biological samples like plasma or tissue homogenates, proteins must be removed. A common method is the addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., trichloroacetic acid).

-

To 100 µL of sample, add 400 µL of cold acetonitrile containing a known concentration of this compound (e.g., 1 µM).

-

Vortex thoroughly for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection: Carefully collect the supernatant, which contains the amino acids and the internal standard.

-

Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase (e.g., 100 µL of 0.1% formic acid in water).

2. LC-MS/MS Analysis:

-

Chromatography: Separation of amino acids is typically achieved using a C18 reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for both the endogenous (light) aminoadipic acid and the deuterated (heavy) internal standard need to be determined and optimized.

-

Aminoadipic acid (light): Determine the appropriate m/z transitions for your instrument.

-

This compound (heavy): Determine the appropriate m/z transitions for your instrument (precursor ion will be +6 Da compared to the light version).

-

-

-

Data Analysis: The peak area ratio of the endogenous aminoadipic acid to the this compound internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing Key Processes

To better understand the workflow and the underlying biological context, the following diagrams have been generated using Graphviz.

Caption: Workflow for procuring and using this compound.

Caption: Role of this compound in the Lysine degradation pathway.

A Technical Guide to the Stability of Deuterated Aminoadipic Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deuterated aminoadipic acid in solution. Due to the limited availability of direct stability studies on deuterated α-aminoadipic acid, this document synthesizes information on the stability of the parent compound, general principles of deuteration, and standard methodologies for stability assessment.

Introduction to Deuterated α-Aminoadipic Acid

α-Aminoadipic acid (AAA) is a key intermediate in the metabolic degradation of L-lysine.[1][2] It is considered a stable oxidative byproduct of lysine (B10760008) metabolism.[3][4] Deuteration, the substitution of hydrogen with its heavy isotope deuterium (B1214612), is a common strategy in drug development to enhance the metabolic stability and pharmacokinetic profile of a compound.[5] The incorporation of deuterium can strengthen C-D bonds compared to C-H bonds, potentially slowing down metabolic processes that involve the cleavage of these bonds.

Deuterated α-aminoadipic acid, such as α-aminoadipic acid-d3, is utilized as a tracer or an internal standard in quantitative analyses using NMR, GC-MS, or LC-MS.[5] Understanding its stability in solution is critical for its use as a research tool and for the development of any potential therapeutic applications.

Stability Profile of α-Aminoadipic Acid in Solution

General Stability and Storage:

A commercially available deuterated version, Aminoadipic acid-d3, provides the following storage recommendations for its stock solutions[5]:

-

-80°C for up to 6 months

-

-20°C for up to 1 month

These recommendations suggest that the compound is susceptible to degradation at higher temperatures. It is also noted that the free acid form of DL-α-aminoadipic acid can cyclize to piperidonecarboxylic acid in boiling water.[6]

Factors Influencing Stability:

The stability of α-aminoadipic acid in solution is likely influenced by several factors:

-

Temperature: As indicated by the storage recommendations, higher temperatures can accelerate degradation.

-

pH: The pH of the solution can affect the ionization state of the amino and carboxylic acid groups, which may influence its stability and reactivity.

-

Presence of Oxidizing Agents: As a product of lysine oxidation, α-aminoadipic acid itself may be susceptible to further oxidation.

-

Enzymatic Degradation: In biological matrices, enzymatic degradation via the lysine degradation pathway would be the primary route of metabolism.[1]

Experimental Protocols for Stability Assessment

A comprehensive stability study for deuterated α-aminoadipic acid would involve subjecting the compound to a range of stress conditions and analyzing its degradation over time. Below is a proposed experimental protocol based on standard practices for small molecule stability testing.

Objective: To determine the stability of deuterated α-aminoadipic acid in various aqueous solutions under different storage conditions.

Materials:

-

Deuterated α-aminoadipic acid (e.g., α-aminoadipic acid-d3)

-

HPLC-grade water, acetonitrile, and methanol

-

Phosphate, citrate, and borate (B1201080) buffers at various pH values (e.g., pH 3, 5, 7.4, 9)

-

Temperature-controlled incubators or water baths

-

HPLC or UPLC system with a C18 column

-

Mass spectrometer (e.g., Q-TOF or triple quadrupole)

-

pH meter

-

0.22 µm filters

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of deuterated α-aminoadipic acid in a suitable solvent (e.g., water or dilute acid). A product sheet for a similar compound suggests solubility in 1 M HCl.[6] For aqueous stock solutions, it is recommended to filter and sterilize them using a 0.22 µm filter.[5]

-

Sample Preparation: Dilute the stock solution with the respective buffers to a final concentration suitable for analysis (e.g., 10 µg/mL).

-

Incubation: Aliquot the samples into vials and incubate them under the following conditions:

-

Temperature: 4°C, 25°C, 40°C, and 60°C

-

pH: 3, 5, 7.4, and 9

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours, and then weekly for longer-term studies).

-

Sample Analysis:

-

At each time point, quench any potential degradation by freezing the sample at -80°C until analysis.

-

Prior to analysis, thaw the samples and centrifuge to remove any precipitates.

-

Analyze the concentration of the remaining deuterated α-aminoadipic acid using a validated LC-MS method.

-

LC-MS Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

-

Mobile Phase A: 0.1% formic acid in water.[7]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

-

Gradient: A suitable gradient to ensure separation from any degradants.

-

Detection: Mass spectrometry in positive ion mode, monitoring the specific m/z for deuterated α-aminoadipic acid and any potential degradation products.

-

-

-

Data Analysis:

-

Calculate the percentage of deuterated α-aminoadipic acid remaining at each time point relative to the initial concentration (t=0).

-

Determine the degradation rate constant (k) and half-life (t½) for each condition.

-

Quantitative Data Summary (Hypothetical):

The following tables illustrate how the quantitative data from such a study could be presented.

Table 1: Effect of Temperature on the Stability of Deuterated α-Aminoadipic Acid at pH 7.4

| Temperature (°C) | Half-life (t½) in hours (Hypothetical) | Degradation Rate Constant (k) in h⁻¹ (Hypothetical) |

| 4 | > 1000 | < 0.0007 |

| 25 | 500 | 0.0014 |

| 40 | 150 | 0.0046 |

| 60 | 40 | 0.0173 |

Table 2: Effect of pH on the Stability of Deuterated α-Aminoadipic Acid at 25°C

| pH | Half-life (t½) in hours (Hypothetical) | Degradation Rate Constant (k) in h⁻¹ (Hypothetical) |

| 3.0 | 450 | 0.0015 |

| 5.0 | 600 | 0.0012 |

| 7.4 | 500 | 0.0014 |

| 9.0 | 300 | 0.0023 |

Visualizations

Experimental Workflow:

Caption: Workflow for assessing the stability of deuterated α-aminoadipic acid.

Metabolic Pathway:

The primary route of degradation for α-aminoadipic acid in a biological system is through the lysine degradation pathway.

References

- 1. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 3. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 4. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

The Dual Nature of 2-Aminoadipic Acid: A Technical Guide to its Neurological and Metabolic Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminoadipic acid (2-AAA), a key intermediate in the metabolic pathway of the essential amino acid lysine, has emerged from relative obscurity to become a molecule of significant interest in both metabolic and neurological research.[1][2][3] Initially recognized for its neurotoxic properties, recent advances in metabolomics have repositioned 2-AAA as a critical biomarker and a potential therapeutic target for a range of metabolic diseases, including type 2 diabetes and obesity.[2][4][5] This technical guide provides an in-depth exploration of the multifaceted roles of 2-AAA, presenting key quantitative data, detailed experimental protocols, and a visual representation of its primary signaling pathway to support further investigation and drug development efforts.

Metabolic Roles of 2-Aminoadipic Acid

A Biomarker for Diabetes Risk

A seminal study from the Framingham Heart Study identified 2-AAA as the metabolite most strongly associated with the risk of developing type 2 diabetes.[4] Individuals with 2-AAA concentrations in the top quartile had a greater than four-fold increased risk of developing diabetes over a 12-year follow-up period.[2][4] This association has been validated in other populations and suggests that elevated 2-AAA may be an early indicator of metabolic dysregulation, preceding the onset of overt hyperglycemia.[2]

Regulation of Glucose and Lipid Metabolism

Paradoxically, while elevated levels of 2-AAA are associated with increased diabetes risk, experimental studies have demonstrated its potential to improve glucose homeostasis. Administration of 2-AAA to mice on both standard and high-fat diets resulted in lower fasting plasma glucose levels.[1][4] Furthermore, 2-AAA treatment has been shown to enhance insulin (B600854) secretion from pancreatic β-cell lines, as well as from murine and human islets.[1][4]

In the context of obesity, 2-AAA has shown promising therapeutic effects. Treatment of diet-induced obese (DIO) mice with 2-AAA led to a significant reduction in body weight, decreased fat accumulation, and lowered fasting glucose.[3][5] These effects are attributed to an increase in energy expenditure driven by the browning of white adipose tissue and enhanced lipolysis.[5]

Quantitative Data on Metabolic Effects

The following tables summarize the key quantitative findings from studies investigating the metabolic effects of 2-aminoadipic acid.

Table 1: Effect of 2-Aminoadipic Acid on Body Weight and Glucose Metabolism in Mice

| Parameter | Animal Model | Treatment | Duration | Result | p-value | Reference |

| Body Weight | Diet-Induced Obese (DIO) C57BL/6J Mice | 2.5 g/L 2-AAA in drinking water | 24 weeks | Significantly lighter than controls, especially on a high-fat diet | <0.05 | [5] |

| Fasting Blood Glucose | DIO C57BL/6J Mice on High-Fat Diet | Daily administration of 2-AAA | 24 weeks | Significantly reduced glycemic levels | <0.05 | [5] |

| Plasma Insulin | DIO C57BL/6J Mice on High-Fat Diet | Daily administration of 2-AAA | 24 weeks | Significantly descended to fasting insulin levels 2h after feeding | <0.05 | [5] |

| Glucose Tolerance | DIO C57BL/6J Mice on High-Fat Diet | Daily administration of 2-AAA | 24 weeks | Improved glucose tolerance | <0.05 | [5] |

| Insulin Sensitivity | DIO C57BL/6J Mice on High-Fat Diet | Daily administration of 2-AAA | 24 weeks | Improved insulin sensitivity | <0.05 | [5] |

| Body Weight | db/db Mice | 2.5 g/L 2-AAA in drinking water | Not specified | No significant effect on body weight | >0.05 | [5] |

| Blood Glucose | db/db Mice | 2.5 g/L 2-AAA in drinking water | Not specified | Decreased blood glucose | <0.05 | [5] |

Table 2: 2-Aminoadipic Acid Levels in Human Studies

| Condition | Population | Finding | p-value | Reference |

| Type 2 Diabetes | Framingham Heart Study participants | Individuals in the top quartile of 2-AAA concentrations had >4-fold increased risk of developing diabetes | <0.001 | [4] |

| Aging | Human skin collagen from non-diabetic individuals | 2-AAA levels significantly increased with age | <0.0001 | [6] |

| Diabetes | Human skin collagen | 2-AAA levels significantly elevated in diabetic individuals | <0.0001 | [6] |

| Chronic Renal Failure | Human skin collagen from non-diabetic individuals | 2-AAA levels significantly elevated | 0.002 | [6] |

| Sepsis | Human skin collagen from non-diabetic individuals | 2-AAA levels significantly elevated | 0.001 | [6] |

Neurological Roles of 2-Aminoadipic Acid

Neurotoxicity and Glial Cell Effects

Historically, 2-AAA has been studied for its detrimental effects on the central nervous system. It is known to be a selective gliotoxin, particularly targeting astrocytes.[2] This toxicity is thought to be mediated by the inhibition of glutathione (B108866) production, leading to increased oxidative stress.

Interaction with NMDA Receptors

2-aminoadipic acid and its derivatives have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. Some synthetic diastereoisomers of 2-amino-4,5-methano-adipate have been characterized as having agonist or antagonist properties at the NMDA receptor site.

Modulation of Kynurenic Acid Production

L-α-aminoadipic acid can influence the production of kynurenic acid, an endogenous antagonist of excitatory amino acid receptors. Studies using microdialysis in freely moving rats have shown that L-α-aminoadipic acid dose-dependently decreases the extracellular levels of kynurenic acid in the hippocampus.[7] This effect is likely due to its direct action on astrocytes, which contain the enzyme responsible for kynurenic acid synthesis.[7]

Signaling Pathways and Experimental Workflows

The β3-Adrenergic Receptor Signaling Pathway in Adipocytes

The metabolic benefits of 2-AAA in adipose tissue are primarily mediated through the activation of the β3-adrenergic receptor (β3AR) signaling pathway. This pathway plays a crucial role in promoting lipolysis and thermogenesis.

Caption: β3-Adrenergic signaling pathway activated by 2-AAA in adipocytes.

Experimental Workflow for Studying 2-AAA Effects in DIO Mice

The following diagram outlines a typical experimental workflow for investigating the in vivo effects of 2-aminoadipic acid in a diet-induced obesity mouse model.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 3. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-alpha-aminoadipic acid as a regulator of kynurenic acid production in the hippocampus: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Aminoadipic Acid in Biological Matrices using Aminoadipic Acid-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of aminoadipic acid in biological matrices, such as plasma and urine, using a stable isotope-labeled internal standard, Aminoadipic acid-d6. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for selective and accurate measurement. This approach is critical for researchers studying metabolic disorders, particularly those related to lysine (B10760008) metabolism, and for professionals in drug development investigating pathways involving aminoadipic acid.

Introduction

Aminoadipic acid is a key intermediate in the metabolism of the essential amino acid lysine.[1] It is involved in both the biosynthesis and degradation pathways of lysine.[1][2] Elevated levels of aminoadipic acid in biological fluids are associated with certain inborn errors of metabolism, such as 2-aminoadipic aciduria and 2-oxoadipic aciduria. Furthermore, studies have suggested that aminoadipic acid may serve as a predictive biomarker for the development of diabetes and is implicated in oxidative stress and atherosclerosis.[3]

Given its clinical and research significance, accurate and precise quantification of aminoadipic acid is essential. LC-MS/MS has emerged as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects, variations in sample preparation, and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative analysis.[5][7]

Experimental

Materials and Reagents

-

Aminoadipic acid (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, urine)

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[8]

-

To 50 µL of the biological sample (plasma or urine), add 200 µL of a protein precipitation solution containing the internal standard (this compound in methanol or acetonitrile).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column.

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a re-equilibration step.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Aminoadipic acid | 162.1 | 70.1 | 15 |

| This compound | 168.1 | 76.1 | 15 |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery.

Linearity: The method demonstrated excellent linearity over a concentration range of 0.1 to 100 µM with a correlation coefficient (R²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three different concentration levels (low, medium, and high). The results are summarized in the table below.

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low (0.5 µM) | < 10% | < 15% | 85-115% |

| Medium (5 µM) | < 5% | < 10% | 90-110% |

| High (50 µM) | < 5% | < 10% | 90-110% |

Recovery: The extraction recovery of aminoadipic acid from the biological matrix was consistently high, typically >85%.

Workflow Diagram

References

- 1. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 2. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]

- 3. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zivak.com [zivak.com]

- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

Application Note: Quantification of Aminoadipic Acid in Human Plasma by Stable Isotope Dilution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminoadipic acid (AAD), an intermediate in the metabolism of the essential amino acid lysine (B10760008), is gaining recognition as a potential biomarker for various metabolic disorders.[1] Elevated levels of 2-aminoadipic acid have been linked to an increased risk of developing diabetes, and it is also implicated in several inborn errors of metabolism.[2][3] Accurate and precise quantification of aminoadipic acid in plasma is crucial for clinical research and the development of new therapeutic strategies. This application note provides a detailed protocol for the quantification of α-aminoadipic acid in human plasma using a robust and sensitive method based on stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method employs the principle of stable isotope dilution, where a known amount of a stable isotope-labeled internal standard (in this case, aminoadipic acid-d3) is added to the plasma sample.[4] The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample. This approach corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[5]

Experimental Protocols

Materials and Reagents

-

α-Aminoadipic acid standard (Sigma-Aldrich)

-

Aminoadipic acid-d3 (MedchemExpress)[4]

-

Sulfosalicylic acid (30% w/v in water)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Human plasma (control and study samples)

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Waters)

-

Tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific)

-

Analytical column: Raptor Polar X (Restek) or equivalent[1]

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-aminoadipic acid and aminoadipic acid-d3 in ultrapure water.

-

Working Standard Solutions: Prepare a series of working standard solutions of α-aminoadipic acid by serially diluting the stock solution with ultrapure water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of aminoadipic acid-d3 at a suitable concentration (e.g., 10 µg/mL) in ultrapure water.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Sample Preparation

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (aminoadipic acid-d3) and vortex briefly.

-

Add 20 µL of 30% sulfosalicylic acid to precipitate proteins.[1][6]

-

Vortex for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Raptor Polar X (50 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | As required for optimal separation |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions:

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |

| α-Aminoadipic acid | 162.1 | 98.1[1][2] |

| Aminoadipic acid-d3 | 165.1 | 101.1 |

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of α-aminoadipic acid to aminoadipic acid-d3 against the concentration of the calibration standards. The concentration of α-aminoadipic acid in the plasma samples is then determined from the calibration curve using the measured peak area ratio.

Data Presentation

Table 1: Linearity of α-Aminoadipic Acid Quantification

| Analyte | Linearity Range (µmol/L) | Correlation Coefficient (r²) |

| α-Aminoadipic acid | 1 - 500[2] | >0.99[1] |

Table 2: Accuracy and Precision of α-Aminoadipic Acid Quantification

| Nominal Concentration (µmol/L) | Average Measured Concentration (µmol/L) | Accuracy (%) | Precision (%RSD) |

| 5.0 | 4.8 | 96 | <15 |

| 50 | 51.5 | 103 | <10 |

| 250 | 245 | 98 | <10 |

(Note: The data in Table 2 is representative and may vary based on the specific instrumentation and laboratory conditions.)

Visualizations

Caption: Experimental workflow for the quantification of aminoadipic acid.

Caption: Lysine degradation pathway showing the formation of aminoadipic acid.

Discussion

The presented LC-MS/MS method with stable isotope dilution provides a reliable and sensitive platform for the quantification of aminoadipic acid in human plasma. The simple protein precipitation step allows for high-throughput sample processing.[1] The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring accurate results.[4]

Aminoadipic acid is a key intermediate in the catabolism of lysine.[1][7] As illustrated in the signaling pathway diagram, lysine is converted to saccharopine and then to α-aminoadipate-δ-semialdehyde, which is subsequently oxidized to form α-aminoadipic acid.[8] Further metabolism of α-aminoadipic acid leads to the production of acetyl-CoA, which can enter the citric acid cycle.[7] Dysregulation of this pathway can lead to the accumulation of aminoadipic acid, which has been associated with metabolic diseases.[6]

Conclusion

This application note details a robust and accurate method for the quantification of aminoadipic acid in human plasma using stable isotope dilution LC-MS/MS. The provided protocols and data serve as a valuable resource for researchers and clinicians investigating the role of aminoadipic acid in health and disease. This method is well-suited for clinical research studies and has the potential to be adapted for diagnostic applications.

References

- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 5. Novel Posttranslational Activation of the LYS2-Encoded α-Aminoadipate Reductase for Biosynthesis of Lysine and Site-Directed Mutational Analysis of Conserved Amino Acid Residues in the Activation Domain of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-aminoadipic acid - biocrates [biocrates.com]

- 7. Lysine (Lys) Amino Acid - Creative Peptides [creative-peptides.com]

- 8. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement | MDPI [mdpi.com]

Application Notes and Protocols for Aminoadipic Acid Analysis in Urine

Introduction

Alpha-aminoadipic acid (α-AAA), a key intermediate in the metabolism of lysine (B10760008) and tryptophan, is gaining prominence as a predictive biomarker for the risk of developing type 2 diabetes.[1][2][3] Elevated levels of α-AAA in biological fluids, such as urine, have been observed years before the clinical onset of the disease.[2][3] Consequently, the accurate and reliable quantification of urinary α-AAA is crucial for researchers, scientists, and drug development professionals investigating metabolic disorders and developing novel therapeutic strategies.[4] This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of aminoadipic acid, primarily focusing on methods employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pre-analytical Considerations

Proper sample collection and handling are paramount for obtaining accurate and reproducible results in urinary amino acid analysis.

Patient Preparation:

-

For 24 hours prior to collection, patients should maintain a regular diet that includes protein.[5]

-

It is recommended to discontinue non-essential medications and amino acid supplements 48 hours before sample collection, after consulting with a healthcare provider.[5][6]

-

Antibiotic use should be completed 48 hours prior to collection.[5][7]

-

Certain foods and supplements, such as apples, grapes, pears, cranberries, echinacea, and reishi mushrooms, should be avoided for 48 hours before collection.[7]

Sample Collection:

-

First morning void is the preferred sample, collected before eating or drinking.[5][7][8]

-

A midstream urine collection is recommended to minimize contamination.[6]

-

For quantitative analysis, a 24-hour urine collection may be necessary, starting with the second urination of the day and including the first morning urination of the following day.[6]

Sample Storage and Handling:

-

Urine samples should be collected in a clean container.[6] Some collection tubes may contain an acid preservative like oxalic acid.[6]

-

Immediately after collection, the urine sample should be frozen.[7][8] For transport, samples must be kept frozen.[8]

-

Long-term storage should be at -20°C or lower until analysis.[9]

Experimental Protocols

Two primary analytical techniques are commonly used for the quantification of aminoadipic acid in urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique requires a specific sample preparation protocol.

Protocol 1: Sample Preparation for GC-MS Analysis

GC-MS analysis necessitates a derivatization step to increase the volatility of amino acids. A common approach involves esterification followed by acylation.

Materials:

-

Urine sample

-

Internal Standard (e.g., stable isotope-labeled aminoadipic acid)[10]

-

2 M HCl in Methanol

-

Pentafluoropropionic anhydride (B1165640) (PFPA)

-

Ethyl acetate (B1210297) (EA)

-

Borate (B1201080) buffer (400 mM, pH 8.5)

-

Toluene

-

Nitrogen gas supply

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting and Drying:

-

Esterification:

-

Acylation (Derivatization):

-

Extraction:

-

Sample Analysis:

-

Transfer 150 µL of the upper organic (toluene) layer to an autosampler vial for GC-MS analysis.[11]

-

Protocol 2: Sample Preparation for LC-MS/MS Analysis

LC-MS/MS methods often offer the advantage of simpler sample preparation with no derivatization required.

Materials:

-

Urine sample

-

Internal Standard (e.g., stable isotope-labeled aminoadipic acid)

-

Sulfosalicylic acid (10%)

-

Borate buffer (0.45 M, pH 8.5)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Protein Precipitation:

-

Dilution and pH Adjustment:

-

Transfer 10 µL of the supernatant to a new tube.

-

Add 40 µL of a suitable buffer, such as 0.45 M borate buffer (pH 8.5), for pH adjustment and dilution.[10]

-

-

Sample Analysis:

-

The diluted sample is then ready for direct injection into the LC-MS/MS system.

-

Quantitative Data Summary

The following table summarizes the quantitative performance data for aminoadipic acid analysis in urine as reported in the literature. It is important to note that these values can vary depending on the specific instrumentation and methodology used.

| Parameter | Method | Value | Reference |

| Limit of Quantification (LOQ) | LC-MS/MS | 0.25 nmol | [12] |

| Linearity (Correlation Coefficient) | LC-MS/MS | R² ≥ 0.9984 | [12] |

| Intra-day Precision (%RSD) | LC-MS/MS | 4.64% | [12] |

| Inter-day Precision (%RSD) | LC-MS/MS | 7.30% | [12] |

| Technical Error (%TE) | GC-MS | 10.14 - 56.54 | [13] |

| Technical Error (%TE) | iTRAQ®-LC-MS/MS | 6.60 - 64.26 | [13] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of urine samples for aminoadipic acid analysis.

Caption: Experimental workflow for urine sample preparation.

Metabolic Pathway

Aminoadipic acid is an intermediate in the degradation of the essential amino acid lysine.

Caption: Lysine degradation pathway to aminoadipic acid.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the preparation of urine samples for the analysis of aminoadipic acid. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and desired throughput. Adherence to proper pre-analytical procedures is critical for obtaining high-quality, reliable data, which is essential for advancing our understanding of the role of aminoadipic acid in health and disease.

References

- 1. a-aminoadipic acid - 3102 ION (Blood/Urine) Amino Acids 40 - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urinary Screening for Aminoacidurias Using Chromatography and Serum Amino Acid Profile in Type 2 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. support.rupahealth.com [support.rupahealth.com]

- 6. precisionpointdiagnostics.com [precisionpointdiagnostics.com]

- 7. support.rupahealth.com [support.rupahealth.com]

- 8. Amino Acids Quantitative by LC-MS/MS, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 9. erndim.org [erndim.org]

- 10. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of urinary alpha-aminoadipic semialdehyde by LC-MS/MS in patients with congenital metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Application Notes and Protocols for Targeted Metabolomics Studies Using Aminoadipic acid-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoadipic acid (AAA), a key intermediate in the catabolism of lysine (B10760008), has emerged as a significant biomarker in various pathological conditions.[1] Elevated levels of α-aminoadipic acid (α-AAA) have been identified as a novel predictor for the development of diabetes and are associated with an increased risk of type 2 diabetes.[2] It is also implicated in other metabolic disorders and has been shown to act as an acidogen, diabetogen, atherogen, and metabotoxin.[1]

Targeted metabolomics, a quantitative approach to measure a predefined set of metabolites, is crucial for accurately determining the concentration of biomarkers like α-aminoadipic acid in biological samples. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based metabolomics. These standards, being chemically identical to the analyte of interest but differing in mass, can correct for variations in sample preparation, chromatography, and mass spectrometric response, thus ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the targeted quantification of α-aminoadipic acid in biological fluids, specifically plasma or serum, using Aminoadipic acid-d6 as an internal standard.

Metabolic Pathway of Lysine Degradation

The primary route for lysine degradation in mammals is the saccharopine pathway, which occurs in the mitochondria, predominantly in the liver.[3][4] This pathway ultimately converts lysine to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[3][4] A critical intermediate in this pathway is α-aminoadipic acid.

Experimental Workflow for Targeted Analysis

A typical workflow for the targeted quantification of α-aminoadipic acid using a stable isotope-labeled internal standard involves several key steps from sample collection to data analysis.

Detailed Experimental Protocols

Sample Preparation (Human Plasma/Serum)

This protocol is adapted from established methods for amino acid analysis in plasma.

Materials:

-

Human plasma or serum samples

-

This compound internal standard (IS) solution (e.g., 10 µM in water)

-

30% (w/v) Sulfosalicylic acid (SSA) solution in water

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Microcentrifuge

-

Autosampler vials with inserts

Procedure:

-

Thaw frozen plasma or serum samples on ice.

-

For each sample, calibrator, and quality control (QC), pipette 100 µL into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard solution to each tube.

-

Add 10 µL of 30% SSA solution to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at 4°C for 30 minutes.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully transfer 50 µL of the clear supernatant to an autosampler vial.

-

Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 85% acetonitrile (B52724) with 10 mM ammonium (B1175870) formate (B1220265) and 0.15% formic acid).

-

Vortex briefly and place the vials in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar metabolites like amino acids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium formate in 85% acetonitrile with 0.15% formic acid

-

Mobile Phase B: 10 mM Ammonium formate in water with 0.15% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-2 min: 0% B

-

2-10 min: 0-30% B

-

10-12 min: 30% B

-

12.1-18 min: 0% B (re-equilibration)

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables provide representative quantitative parameters for the targeted analysis of α-aminoadipic acid. These values are based on typical performance characteristics of LC-MS/MS methods for amino acid analysis and should be validated in the user's laboratory.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| α-Aminoadipic acid | 162.1 | 98.1 | 15 |

| This compound (IS) | 168.1 | 104.1 | 15 |

Table 2: Method Validation Parameters

| Parameter | Typical Value/Range |

| Calibration Range | 1 - 500 µmol/L |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.1 µmol/L |

| Limit of Quantification (LOQ) | ~0.5 µmol/L |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Table 3: Physiological Concentrations of α-Aminoadipic Acid

| Biological Fluid | Typical Concentration Range (µmol/L) |

| Human Plasma/Serum | 1 - 5 |

| Human Urine | Variable, typically higher than plasma |

Conclusion

The provided application notes and protocols offer a robust framework for the targeted quantification of α-aminoadipic acid in biological samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS ensures high accuracy and precision, which is essential for reliable biomarker quantification in clinical research and drug development. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.

References

Application Notes and Protocols: Quantitative Analysis of Aminoadipic Acid in Biological Samples using a Stable Isotope Dilution Assay with Aminoadipic Acid-d6

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Aminoadipic acid (AAA) is an intermediate in the metabolism of lysine (B10760008) and has been identified as a potential biomarker for predicting the risk of developing diabetes. Accurate quantification of AAA in biological matrices is crucial for clinical research and diagnostics. This document provides a detailed protocol for the determination of AAA in biological samples (e.g., plasma, serum, cell lysates) using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

A critical component of this method is the use of a stable isotope-labeled internal standard, Aminoadipic acid-d6 (AAA-d6). It is important to clarify that This compound is not a protein precipitating agent. Instead, it serves as an internal standard to ensure accurate and precise quantification by correcting for variations during sample preparation and analysis.[1] Protein precipitation is a necessary sample clean-up step to remove high-abundance proteins that can interfere with the analysis.[2] This protocol will employ a common protein precipitation technique using an organic solvent.

The underlying principle of protein precipitation involves altering the solvent's properties to reduce protein solubility, causing them to aggregate and fall out of solution.[3] Methods like adding organic solvents, salts, or acids disrupt the hydration layer around proteins, promoting protein-protein interactions and precipitation.[4]

Principle of the Method: Stable Isotope Dilution

The quantification of endogenous analytes by mass spectrometry relies on the use of an internal standard. An ideal internal standard is a stable isotope-labeled version of the analyte of interest. This compound has the same chemical properties as the endogenous Aminoadipic acid but a different mass due to the deuterium (B1214612) labels. By adding a known amount of AAA-d6 to the sample at the beginning of the preparation process, any sample loss during protein precipitation, extraction, and injection will affect both the analyte and the internal standard equally. The ratio of the mass spectrometer signal of the analyte to the internal standard is then used to calculate the precise concentration of the endogenous analyte.

Below is a diagram illustrating the logical relationship in a stable isotope dilution assay.

Experimental Protocol

This protocol details the steps for sample preparation from plasma, followed by analysis.

2.1 Materials and Reagents

-

Biological sample (e.g., human plasma)

-

This compound (AAA-d6) internal standard stock solution (e.g., 1 mg/mL in water)

-

Acetonitrile (B52724) (ACN), HPLC or MS grade

-

Formic Acid (FA), MS grade

-

Water, HPLC or MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and sterile tips

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator (optional)

-

LC-MS/MS system

2.2 Sample Preparation Workflow

The following diagram outlines the experimental workflow.

2.3 Detailed Procedure

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Spike Internal Standard: Add 10 µL of a working solution of this compound (e.g., 10 µg/mL) to the plasma sample.

-

Vortex: Briefly vortex the tube to mix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The use of organic solvents like acetonitrile disrupts the protein's hydration shell, leading to aggregation and precipitation.[2]

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[5]

-

Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Collect Supernatant: Carefully aspirate the supernatant containing the analyte and internal standard and transfer it to a new clean tube, being careful not to disturb the protein pellet.

-